molecular formula C20H15NO2S B15355837 4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one

4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one

Cat. No.: B15355837
M. Wt: 333.4 g/mol
InChI Key: IVXHRWLXQKPTQE-UHFFFAOYSA-N
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Description

4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core substituted with a phenylmethoxy group at the 4-position and a thiophene ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with thiophene-2-carboxaldehyde under acidic conditions to form the quinoline core. The phenylmethoxy group can be introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenylmethoxy group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline core can produce dihydroquinoline derivatives.

Scientific Research Applications

4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a probe for studying biological processes due to its unique structural features.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancerous processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one: shares structural similarities with other quinoline derivatives and thiophene-containing compounds.

    Thiophene derivatives: These compounds are known for their diverse biological activities and applications in material science.

    Quinoline derivatives: These compounds are widely studied for their medicinal properties, including antimalarial and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its combination of a quinoline core with a thiophene ring and a phenylmethoxy group. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

4-phenylmethoxy-3-thiophen-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C20H15NO2S/c22-20-18(17-11-6-12-24-17)19(15-9-4-5-10-16(15)21-20)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22)

InChI Key

IVXHRWLXQKPTQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=O)NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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